molecular formula C14H18BN3O2S B6336972 4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENYLBORONIC ACID PINACOL ESTER CAS No. 2377609-43-1

4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENYLBORONIC ACID PINACOL ESTER

Cat. No.: B6336972
CAS No.: 2377609-43-1
M. Wt: 303.2 g/mol
InChI Key: CSSIWJZOVXCOHU-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is a compound that combines the structural features of a thiadiazole ring and a boronic acid esterThe presence of the boronic acid ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound could interact with transition metals in its target of action.

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation, specifically in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Pharmacokinetics

Boronic acid pinacol esters are known for their stability, which could potentially impact their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of transition metals, which are necessary for the Suzuki–Miyaura reaction . Additionally, the stability of boronic acid pinacol esters suggests that they may be resistant to various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid ester group. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylboronic acid pinacol ester under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Lacks the thiadiazole ring but is also used in Suzuki-Miyaura cross-coupling reactions.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the boronic acid ester group.

    4-(5-Nitro-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester: Similar structure but with a nitro group instead of an amino group

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is unique due to the combination of the thiadiazole ring and the boronic acid ester group. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .

Properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSIWJZOVXCOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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